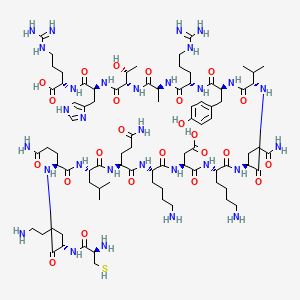

H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH is a peptide composed of 17 amino acids. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This specific peptide sequence includes amino acids such as cysteine, lysine, glutamine, leucine, aspartic acid, valine, tyrosine, arginine, alanine, threonine, and histidine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Cleavage: Final removal of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can efficiently produce large quantities of peptides with high purity and yield. Additionally, liquid chromatography techniques are used to purify the synthesized peptides.

Análisis De Reacciones Químicas

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Mutagenesis reagents like oligonucleotides and polymerase chain reaction (PCR) are used for amino acid substitution.

Major Products

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with different amino acid sequences.

Aplicaciones Científicas De Investigación

Biochemical Properties

This peptide exhibits properties such as:

- Stability : The presence of cysteine allows for potential disulfide bond formation, enhancing stability.

- Biocompatibility : Its amino acid composition suggests favorable interactions with biological systems.

Drug Development

Peptides like H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH are being explored as therapeutic agents due to their specificity and lower toxicity compared to traditional small-molecule drugs.

Case Study: Anticancer Activity

Research indicates that similar peptides can inhibit tumor growth by targeting specific receptors involved in cancer progression. For example, cyclic peptides derived from similar sequences have shown cytotoxic effects against various cancer cell lines by disrupting critical signaling pathways involved in tumor survival and proliferation .

Tissue Engineering

The compound's structure suggests potential applications in tissue engineering, particularly in creating scaffolds for cell growth and tissue regeneration.

Case Study: Stem Cell Proliferation

Studies have demonstrated that peptides can enhance the adhesion and proliferation of stem cells on biomaterial surfaces. For instance, collagen-like peptides have been shown to significantly increase the attachment and growth of human mesenchymal stem cells, indicating that this compound could be similarly effective .

Immunomodulation

Peptides can modulate immune responses, making them candidates for therapeutic interventions in autoimmune diseases or as adjuvants in vaccines.

Case Study: Immune Response Enhancement

Research has highlighted the potential of peptide-based immunomodulators to enhance vaccine efficacy by promoting a stronger immune response. Such peptides can activate specific immune pathways, leading to improved outcomes in vaccination strategies .

Table 1: Comparison of Peptide Applications

| Application Area | Description | Example Peptides |

|---|---|---|

| Drug Development | Targeting specific receptors in cancer therapy | Cyclic peptides |

| Tissue Engineering | Enhancing stem cell adhesion and proliferation | Collagen-like peptides |

| Immunomodulation | Modulating immune responses for better vaccine efficacy | Peptide-based immunomodulators |

Table 2: Summary of Case Studies

Mecanismo De Acción

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

Receptors: Binding to cell surface receptors to initiate signaling pathways.

Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH: can be compared to other peptides with similar sequences but different amino acid compositions. Examples include:

Uniqueness

The uniqueness of This compound lies in its specific sequence, which determines its biological activity and potential applications. The presence of certain amino acids, such as cysteine, allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its functionality.

Actividad Biológica

H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH is a synthetic peptide that consists of 15 amino acids, featuring a unique sequence that may confer various biological activities. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and biotechnology.

The molecular formula of this compound is C85H144N30O24S with a molecular weight of approximately 2,045.3 g/mol . This peptide's structure includes both basic (Lys, Arg) and acidic (Asp, Gln) amino acids, which may influence its interactions with biological targets.

Biological Activities

The biological activities of peptides like this compound can vary widely based on their amino acid composition and sequence. Here are some notable activities associated with similar peptides:

- Antioxidant Activity : Peptides containing cysteine (Cys) are known for their antioxidant properties due to the presence of thiol groups that can scavenge free radicals .

- Antimicrobial Effects : Certain sequences have shown antimicrobial properties against various pathogens, which may be attributed to their ability to disrupt microbial membranes .

- ACE Inhibition : Peptides with specific sequences have been identified as angiotensin-converting enzyme (ACE) inhibitors, which are beneficial in managing hypertension . The presence of branched aliphatic amino acids at the N-terminus enhances this activity.

- Neuroprotective Effects : Some peptides have demonstrated neuroprotective effects, potentially through modulation of neuroinflammatory pathways or direct interaction with neuronal receptors .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various peptides derived from marine sources, highlighting that sequences similar to H-Cys-Lys-Gln-Leu exhibited significant free radical scavenging activity. The study reported an IC50 value indicating effective antioxidant potential at low concentrations .

Case Study 2: Antimicrobial Activity

Research published in Marine Drugs showed that peptides with sequences containing Arg and Lys displayed potent antimicrobial activity against Gram-positive bacteria. The study emphasized the importance of cationic residues in enhancing membrane permeability and disrupting bacterial cell walls .

Case Study 3: ACE Inhibition

In a comparative analysis of peptide sequences, it was found that those with a high proportion of basic amino acids at the C-terminal exhibited stronger ACE inhibition compared to others. This suggests that the specific arrangement and type of amino acids in H-Cys-Lys-Gln-Leu could also contribute to similar ACE inhibitory effects .

Data Table: Biological Activities of Related Peptides

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H144N30O24S/c1-42(2)35-58(110-75(130)55(25-28-63(91)119)106-71(126)50(15-7-10-30-86)102-69(124)49(89)40-140)77(132)108-54(24-27-62(90)118)74(129)103-52(17-9-12-32-88)73(128)111-61(38-65(121)122)80(135)104-51(16-8-11-31-87)72(127)107-56(26-29-64(92)120)76(131)114-66(43(3)4)81(136)112-59(36-46-20-22-48(117)23-21-46)78(133)105-53(18-13-33-98-84(93)94)70(125)101-44(5)68(123)115-67(45(6)116)82(137)113-60(37-47-39-97-41-100-47)79(134)109-57(83(138)139)19-14-34-99-85(95)96/h20-23,39,41-45,49-61,66-67,116-117,140H,7-19,24-38,40,86-89H2,1-6H3,(H2,90,118)(H2,91,119)(H2,92,120)(H,97,100)(H,101,125)(H,102,124)(H,103,129)(H,104,135)(H,105,133)(H,106,126)(H,107,127)(H,108,132)(H,109,134)(H,110,130)(H,111,128)(H,112,136)(H,113,137)(H,114,131)(H,115,123)(H,121,122)(H,138,139)(H4,93,94,98)(H4,95,96,99)/t44-,45+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-,67-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWUYMXGXNOIHF-PTXRCVSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H144N30O24S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2002.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.